2,3-MDMA Exhibits Equipotent NET Inhibition but 2.4-Fold Lower SERT Inhibition Compared to 3,4-MDMA: Transporter Pharmacology Differentiation
In a direct head-to-head comparison using [³H]noradrenaline uptake in rat PC12 cells (NET) and [³H]5-HT uptake in HEK293 cells stably transfected with SERT, 2,3-MDMA was significantly less potent than 3,4-MDMA at the serotonin transporter (SERT) but equipotent at the noradrenaline transporter (NET) [1]. The IC₅₀ values, confirmed across independent product documentation from multiple certified reference material suppliers, demonstrate that the positional isomerism (2,3- vs. 3,4-methylenedioxy) selectively impacts serotonergic activity while sparing noradrenergic activity [2].
| Evidence Dimension | Monoamine transporter inhibition potency (IC₅₀, μM) |
|---|---|
| Target Compound Data | 2,3-MDMA: NET IC₅₀ = 6.2 μM; SERT IC₅₀ = 82 μM |
| Comparator Or Baseline | 3,4-MDMA: NET IC₅₀ = 6.6 μM; SERT IC₅₀ = 34.8 μM |
| Quantified Difference | NET: ratio = 0.94 (equipotent); SERT: ratio = 2.36 (2.4-fold less potent for 2,3-MDMA) |
| Conditions | [³H]noradrenaline uptake in rat PC12 cells; [³H]5-HT uptake in HEK293 cells expressing human SERT; saturating substrate conditions |
Why This Matters
Any analytical method quantifying 2,3-MDMA in biological samples must use a 2,3-MDMA-matched internal standard; using 3,4-MDMA-d3 would introduce a calibration error reflecting the ~2.4-fold difference in SERT binding, which directly affects matrix-matched recovery in SERT-rich tissues such as brain and platelets.
- [1] Montgomery T, Buon C, Eibauer S, et al. Comparative potencies of 3,4-methylenedioxymethamphetamine (MDMA) analogues as inhibitors of [³H]noradrenaline and [³H]5-HT transport in mammalian cell lines. Br J Pharmacol. 2007;152(7):1121-1130. doi:10.1038/sj.bjp.0707473. View Source
- [2] Bertin Bioreagent. 2,3-MDMA (hydrochloride) — Analytical Standards — CAT N°: 13970. Available at: https://www.bertin-bioreagent.com/23-mdma-hydrochloride/ (accessed 2024). View Source
